molecular formula C23H20N4O3 B3014256 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1705713-08-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide

カタログ番号: B3014256
CAS番号: 1705713-08-1
分子量: 400.438
InChIキー: BYFKNKUPHOMFTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group may contribute to its pharmacological properties. The molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of approximately 370.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of various precursors such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives with pyrazole and pyrrole components. Research indicates that variations in the synthetic route can significantly influence the yield and purity of the final product .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds containing similar structural motifs. For example, derivatives of pyrazoles have shown effective inhibition against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating that this compound may exhibit similar properties. In vitro assays revealed low micromolar potencies against these pathogens while maintaining low cytotoxicity against human cells .

Cytotoxicity Profiles

Cytotoxicity studies are crucial for understanding the therapeutic index of new compounds. Compounds similar to this compound have demonstrated variable cytotoxic effects across different cell lines. For instance, some 1,3-diarylpyrazole derivatives were noted for their selective toxicity towards cancer cells while sparing normal cells . This selectivity is essential for developing safe therapeutic agents.

The biological activity of this compound may be attributed to several mechanisms:

Inhibition of Enzymatic Pathways : Compounds with pyrazole structures often act as inhibitors of various enzymes involved in cellular signaling pathways. For example, they can inhibit cyclooxygenase (COX) enzymes or protein kinases involved in cancer progression .

Modulation of Immune Responses : Some studies suggest that pyrazole derivatives can modulate immune responses by acting on Toll-like receptors (TLRs), which play a critical role in pathogen recognition and immune activation .

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

Study Findings Reference
Study on Antiparasitic ActivityDemonstrated low micromolar potency against Leishmania infantum
Cytotoxicity AssessmentIdentified selective cytotoxicity towards cancer cells with minimal effects on normal cells
Mechanistic StudySuggested TLR modulation as a potential mechanism for immune response enhancement

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-23(17-7-9-19(10-8-17)26-11-3-4-12-26)25-18-13-24-27(14-18)15-20-16-29-21-5-1-2-6-22(21)30-20/h1-14,20H,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFKNKUPHOMFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。